molecular formula C2H3F3O3S B121399 Methyl-d3 triflate CAS No. 73900-07-9

Methyl-d3 triflate

Cat. No. B121399
CAS RN: 73900-07-9
M. Wt: 167.12 g/mol
InChI Key: OIRDBPQYVWXNSJ-FIBGUPNXSA-N
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Description

Methyl-d3 triflate, also known as methyl trifluoromethanesulfonate, is a compound that has been extensively studied due to its importance in various chemical reactions and applications. It is particularly valuable in the pharmaceutical industry for the incorporation of deuterium atoms into organic molecules, which is useful for tracing drug molecules without significantly altering their structure or function .

Synthesis Analysis

The synthesis of methyl-d3 triflate analogs has been achieved through various methods. A robust d3-methylating agent, DMTT, was developed to selectively d3-methylate complex molecules with high-level deuterium incorporation . Additionally, methyl trifluoromethanethiosulfonate, a thiosulfonate derivative, was synthesized and characterized, providing insights into the reactivity-structure connection of related compounds . Electrochemical deuteration has also been reported as a method to convert aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water .

Molecular Structure Analysis

The molecular structure of methyl triflate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Theoretical and experimental studies have also been conducted on related compounds, such as methyl trifluoromethanethiosulfonate, to understand the conformational preferences and the role of electron delocalization in their reactivity .

Chemical Reactions Analysis

Methyl triflate has been compared with methyl iodide as a labeled precursor in the synthesis of PET radioligands, demonstrating its compatibility with low concentrations of aqueous sodium hydroxide for 11C-methylation of amide and thiol functions . The compound has also been used in the facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl triflate and its derivatives have been characterized through various spectroscopic methods, including NMR and vibrational spectroscopy . Methylsulphur trifluoride, a related compound, has been synthesized and characterized, displaying properties similar to SF4 and functioning as a fluoride ion donor . Transition metal complexes with methyl triflate have also been synthesized, providing insights into the reactivity and coordination behavior of these compounds .

Scientific Research Applications

Carbon-Carbon Reductive Elimination and Agostic Complex Formation

Methyl triflate is involved in the study of competitive sp3-sp3 and sp2-sp3 carbon-carbon reductive elimination from a platinum (IV) center. The research explores the formation of coupling products and cationic complexes, providing insights into the behavior of methyl triflate in complex chemical reactions and the formation of C−C agostic complexes (Madison et al., 2007).

Replacement of Triflate-based Electrophilic Reagents

Methyl triflate has been historically used as a strong electrophilic source. However, research indicates that carborane reagents could replace triflate-based electrophilic reagents, offering higher electrophilicity and shutting down nucleophilic chemistry of the anion, thus opening new pathways for chemical synthesis and catalysis (Reed, 2010).

Masked Hydride in Catalytic Arene Hydrogenations

Studies reveal that methyl triflate reacts to form complexes that behave as "masked hydrides." This behavior is crucial in understanding the insertion of an arene ring into an M-H bond, a proposed first step in catalytic arene hydrogenations, showcasing the role of methyl triflate in intricate chemical transformations (Gavenonis & Tilley, 2002).

Polymerization Catalysts

Research into the polymerization of cyclosiloxanes indicates the crucial role of methyl triflate in the process. It explores the role of methyl triflate in the polymerization kinetics and mechanism, highlighting its influence on the formation and behavior of catalysts like bismuth and hafnium triflate (Yashiro et al., 2010).

Ionic Liquids and Ion Diffusion

Methyl triflate is studied in the context of ionic liquids and their conductivity properties, particularly in molten salt mixtures. Research in this area explores the role of methyl triflate in enhancing conductivity and its interaction with cations and anions, providing insights into the design and application of novel ionic liquids (Every et al., 2000).

Methylation of Cage Boranes

The methylation of cage boranes with methyl triflate offers insights into the intermediacy of species and hydrogen scrambling between boron vertices and methyl substituents. This research enhances understanding of electrophilic substitution mechanisms and potential applications in materials science and catalysis (Kaleta et al., 2013).

Safety And Hazards

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Future Directions

Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.

properties

IUPAC Name

trideuteriomethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDBPQYVWXNSJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583675
Record name (~2~H_3_)Methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-d3 triflate

CAS RN

73900-07-9
Record name (~2~H_3_)Methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73900-07-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JJ Christie, ES Lewis, EF Casserly - The Journal of Organic …, 1983 - ACS Publications
… The mechanism includes an exchange of the methyl groups between the two esters, allowing a practical synthesis of methyl-d3 triflate. Dimethyl sulfite does not methylate detectably on …
Number of citations: 12 pubs.acs.org
CM Jensen, CB Knobler, HD Kaesz - Journal of the American …, 1984 - ACS Publications
… Methyl-d3 triflate and ethyl triflate were prepared by the reaction of silver triflate with the corresponding alkyliodide.30b Tetrahydrofuran was dried by reflux over potassium …
Number of citations: 49 pubs.acs.org
ES Lewis, MJ Smith, JJ Christie - The Journal of Organic …, 1983 - ACS Publications
… The mechanism includes an exchange of the methyl groups between the two esters, allowing a practical synthesis of methyl-d3 triflate. Dimethyl sulfite does not methylate detectably on …
Number of citations: 18 pubs.acs.org

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